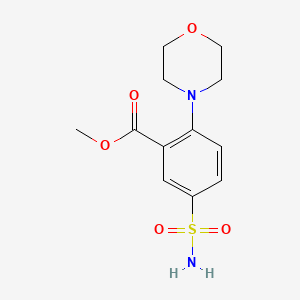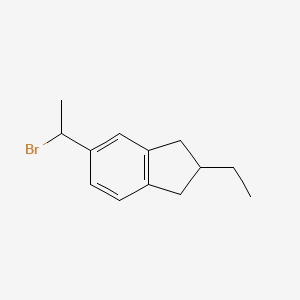
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene is an organic compound belonging to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound features a bromoethyl group and an ethyl group attached to the indene structure, making it a unique and interesting molecule for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-ethyl-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient separation and purification techniques to isolate the desired compound.
化学反应分析
Types of Reactions
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromoethyl group.
Oxidation: Introduction of hydroxyl or carbonyl groups, leading to alcohols or ketones.
Reduction: Conversion of the bromoethyl group to an ethyl group, resulting in 2-ethyl-2,3-dihydro-1H-indene.
科学研究应用
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. The compound’s effects in biological systems may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
2-Ethyl-2,3-dihydro-1H-indene: Lacks the bromoethyl group, making it less reactive in substitution reactions.
5-(1-Chloroethyl)-2-ethyl-2,3-dihydro-1H-indene: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and properties.
5-(1-Iodoethyl)-2-ethyl-2,3-dihydro-1H-indene: Contains an iodoethyl group, which is more reactive in nucleophilic substitution reactions compared to the bromoethyl group.
Uniqueness
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. This makes it a valuable compound for various chemical transformations and applications in research and industry.
属性
CAS 编号 |
63352-55-6 |
|---|---|
分子式 |
C13H17Br |
分子量 |
253.18 g/mol |
IUPAC 名称 |
5-(1-bromoethyl)-2-ethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H17Br/c1-3-10-6-12-5-4-11(9(2)14)8-13(12)7-10/h4-5,8-10H,3,6-7H2,1-2H3 |
InChI 键 |
ILWOPMPWDKRKEZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC2=C(C1)C=C(C=C2)C(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
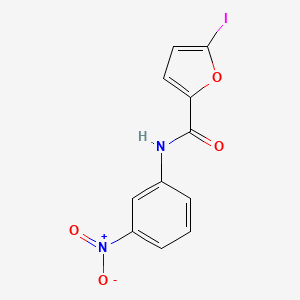
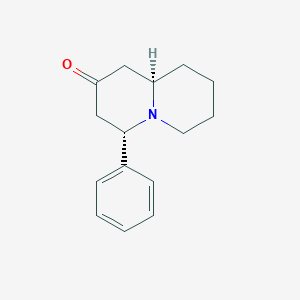
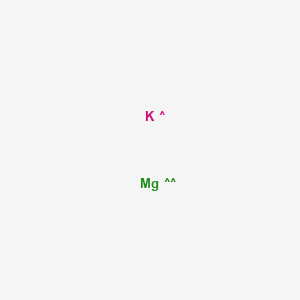
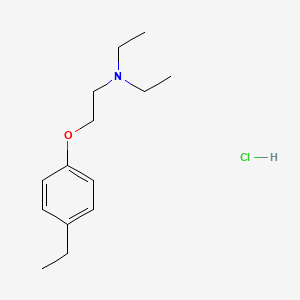

![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)


![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
